1-(2-Methoxyphenoxy)-2-propanone Oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenoxy)-2-propanone Oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenoxy)-2-propanone Oxime typically involves the reaction of 1-(2-Methoxyphenoxy)-2-propanone with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the oxime group. The general reaction scheme is as follows:
1-(2-Methoxyphenoxy)-2-propanone+NH2OH⋅HCl→1-(2-Methoxyphenoxy)-2-propanone Oxime+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenoxy)-2-propanone Oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the oxime group.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
1-(2-Methoxyphenoxy)-2-propanone Oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenoxy)-2-propanone Oxime involves its interaction with specific molecular targets. For example, oximes are known to reactivate acetylcholinesterase by attaching to the phosphorus atom and forming an oxime-phosphonate, which then splits away from the acetylcholinesterase molecule . This reactivation mechanism is particularly relevant in the context of nerve-agent antidotes.
Comparison with Similar Compounds
Similar Compounds
Pralidoxime: Known for its use as a nerve-agent antidote.
Obidoxime: Another oxime compound with similar reactivation properties.
Methoxime: Used in similar applications as a reactivator of acetylcholinesterase.
Uniqueness
1-(2-Methoxyphenoxy)-2-propanone Oxime is unique due to its specific structural features and potential applications. Its methoxyphenoxy group provides distinct chemical properties that can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
N-[1-(2-methoxyphenoxy)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO3/c1-8(11-12)7-14-10-6-4-3-5-9(10)13-2/h3-6,12H,7H2,1-2H3 |
InChI Key |
DTMUQQCDVGXNSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)COC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.